molecular formula C6H4BrClO B165030 4-Bromo-2-chlorophenol CAS No. 3964-56-5

4-Bromo-2-chlorophenol

Cat. No. B165030
CAS RN: 3964-56-5
M. Wt: 207.45 g/mol
InChI Key: VIBJPUXLAKVICD-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenol is a halogenated aromatic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of bromine and chlorine substituents on the phenol ring, which significantly influence its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of derivatives of 4-Bromo-2-chlorophenol has been explored in several studies. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol through a reaction with 2-bromobutanoyl bromide in the presence of pyridine, followed by a Pd-catalyzed Suzuki cross-coupling reaction to produce various derivatives . Another study developed a 7-step synthesis procedure for enantiomerically pure diarylethanes starting from a compound related to 4-bromo-2-chlorophenol, demonstrating the compound's utility in producing optically pure enantiomers .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Bromo-2-chlorophenol has been confirmed using various analytical techniques, including single-crystal X-ray diffraction (XRD). For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by XRD, and its vibrational wavenumbers were computed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . Similarly, the structure of complexes formed with 2-{(E)-[(4-aminophenyl)imino]methyl}-6-bromo-4-chlorophenol was studied, revealing tetrahedral geometries for the complexes .

Chemical Reactions Analysis

The reactivity of 4-Bromo-2-chlorophenol derivatives has been a subject of interest. The study of the compound's reactivity was enhanced by computational methods such as DFT, which provided insights into the electronic properties and potential reactivity of the compounds . Additionally, the reactivity of related compounds was investigated through the synthesis of complexes with various metals, which were characterized by their spectral and analytical data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chlorophenol derivatives have been analyzed through experimental and theoretical methods. The first hyperpolarizability, a measure of the non-linear optical (NLO) properties, and the molecular electrostatic potential (MEP) of these compounds were studied, providing information on their electronic properties . The stability of the molecules, arising from hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis, while the HOMO and LUMO analysis helped determine charge transfer within the molecules .

Scientific Research Applications

Photoreaction Mechanisms

Photoreaction mechanisms of compounds including 4-Bromo-2-chlorophenol have been studied using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation. This research is crucial for understanding the chemical behavior of 4-Bromo-2-chlorophenol under various conditions, especially in response to light (Akai, Kudoh, Takayanagi, & Nakata, 2002).

Catalytic Applications

4-Bromo-2-chlorophenol has been used in the study of selective arylations via Pd-catalyzed Suzuki cross-coupling reactions. This research explores its reactivity and electronic properties, contributing to the field of organic synthesis and materials science (Nazeer et al., 2020).

Environmental Remediation

Studies have investigated the use of surfactant modified montmorillonite for the adsorption of chlorophenols, including 4-chlorophenol, from aqueous solutions. This research is significant for environmental cleanup and water treatment technologies (Nourmoradi et al., 2016).

Photocatalysis

4-Bromo-2-chlorophenol has been involved in studies related to photocatalytic degradation, particularly using titanium dioxide and other catalysts. These studies are important for understanding the breakdown of toxic compounds in water treatment (Guillard et al., 1999).

Pyrolytic Studies

The pyrolytic thermal degradation of mixtures including 4-Bromo-2-chlorophenol has been explored to understand the formation of various compounds at high temperatures. Such studies are crucial in the field of combustion and environmental sciences (Evans & Dellinger, 2005).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

There is ongoing research into the degradation of 4-Bromo-2-chlorophenol. For example, studies have investigated the effect of chloride ion on its degradation by a sulphate radical-based oxidation process . This research could lead to improved methods for the removal of such compounds from the environment.

Relevant Papers Several papers have been published on 4-Bromo-2-chlorophenol. For instance, a study on the oxidation kinetics of bromophenols by nonradical activation of peroxydisulfate in the presence of carbon nanotube . Another paper investigated the effect of chloride ion on the degradation of 4-bromo-2-chlorophenol by a sulphate radical-based oxidation process .

properties

IUPAC Name

4-bromo-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBJPUXLAKVICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192745
Record name 4-Bromo-2-chlorophenol
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Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chlorophenol

CAS RN

3964-56-5
Record name 4-Bromo-2-chlorophenol
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Record name 4-Bromo-2-chlorophenol
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Record name 4-Bromo-2-chlorophenol
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Record name 4-bromo-2-chlorophenol
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Record name 4-BROMO-2-CHLOROPHENOL
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Synthesis routes and methods I

Procedure details

Furthermore, it is known from the U.S. Pat. No. 3,449,443 that on reaction of 2-chlorophenol with bromine chloride in carbon tetrachloride at 0° C. there is formed, besides 74% of theory of 2-bromo-6-chlorophenol, only 22% of theory 4-bromo-2-chlorophenol; and at 23° to 26° C. there is formed, besides 61.7% of theory of 2-bromo-6-chlorophenol, only 26.3% of theory of 4-bromo-2-chlorophenol.
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Synthesis routes and methods II

Procedure details

Furthermore, it is known from the U.S. Pat. No. 3,449,443 that on reaction of 2-chlorophenol with bromine chloride in carbon tetrachloride at 0° C. there is formed, besides 74% of theory of 2-bromo-6-chlorophenol, only 22% of theory of 2-chloro-4-bromophenol; and at 23° to 26° C. there is formed, besides 61.7% of theory of 2-bromo-6-chlorophenol, only 26.3% of theory of 2-chloro-4-bromophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
OA Dadson, CA Ellison, ST Singleton, LH Chi… - Toxicology, 2013 - Elsevier
… Profenofos is known to be detoxified to the biologically inactive metabolite, 4-bromo-2-chlorophenol (BCP); however, limited data are available regarding the use of urinary BCP as an …
Number of citations: 32 www.sciencedirect.com
C Fang, X Zhang, X Lou, Y Shi, Y Tang… - International Journal …, 2022 - Taylor & Francis
… Degradation efficiency of 4-bromo-2-chlorophenol (BCP) containing both chlorine and bromine substituents in Co/PMS process was investigated in the light of a wide range of substrate, …
Number of citations: 0 www.tandfonline.com
JJS Saez, MDH Garraleta, PC Anton… - Food Additives & …, 1991 - Taylor & Francis
… as 4-bromo-2-chlorophenol. A solution of this compound in water had similar organoleptic properties to that of the contaminated fruits. It was concluded that 4-bromo-2-chlorophenol …
Number of citations: 8 www.tandfonline.com
M Yang, X Zhang - Environmental science & technology, 2013 - ACS Publications
… By contrast, 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol exhibited similar levels of developmental toxicity. Richardson et al. (7) have found that the E isomer of 3-bromo-3-…
Number of citations: 457 pubs.acs.org
H Leader, JE Casida - Journal of Agricultural and Food Chemistry, 1982 - ACS Publications
… : profenofos analytical standard (CIBA-Geigy); 4-bromo-2chlorophenol, propyl iodide, (lR,2S)-2-… continued for 4 h, followedby dropwise addition of a solution of 4-bromo-2-chlorophenol (…
Number of citations: 59 pubs.acs.org
FB Laksono, IK Kim - Desalination, Water Treat, 2017 - researchgate.net
… The intermediate study showed 4-bromo-2-chlorophenol as the dominant intermediate … However, further investigation to determine concentration of 4-bromo-2-chlorophenol did not …
Number of citations: 14 www.researchgate.net
JM Bollag, SY Liu, RD Minard - Applied and Environmental …, 1979 - Am Soc Microbiol
… RESULTS When 2,4-dichlorophenol and 4-bromo-2chlorophenol were incubated separately with an isolated laccase from R. praticola, thin-layer analysis of the ether extract from the …
Number of citations: 41 journals.asm.org
M Ma, S Dong, W Jin, C Zhang… - Journal of Environmental …, 2019 - Taylor & Francis
… irritant compound, 4-bromo-2-chlorophenol and retained a … product was also 4-bromo-2-chlorophenol. Cotton products … to the accumulation of 4-bromo-2-chlorophenol in the scouring …
Number of citations: 9 www.tandfonline.com
TM Capps, VM Barringer, WJ Eberle… - Journal of agricultural …, 1996 - ACS Publications
… of the phosphorothioate ester to yield 4-bromo-2-chlorophenol followed by conjugation with sugars. … of 4-bromo-2-chlorophenol, and its isolation and structure elucidation are reported. …
Number of citations: 19 pubs.acs.org
II Ismail, NS Khalil - Egyptian Journal of Agricultural Research, 2020 - journals.ekb.eg
… of its impurity 4-bromo-2-chlorophenol. Identification of … the rate of formation of 4-bromo-2-chlorophenol compared to … its relevant impurity 4bromo-2-chlorophenol for all samples …
Number of citations: 1 journals.ekb.eg

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